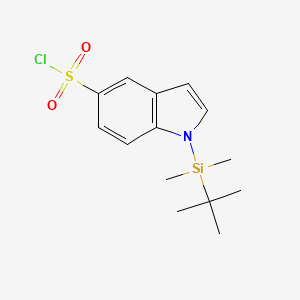
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that belongs to the class of kinase inhibitors. This compound has shown great potential in the field of scientific research due to its ability to inhibit the activity of certain enzymes that are involved in various cellular processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Tri-substituted ureas, with N-methylpiperazine and N-heterocyclic substituents, have been synthesized and studied for their spectroscopic, structural, and conformational characteristics. These studies provide insights into the fast inter-conversion of the piperazine ring, amino-imino tautomerism in thiazole and benzothiazole derivatives, and the free rotation of the aryl substituted N-carbamoyl group, which is crucial for understanding their chemical behavior and potential applications in material science and drug design (Iriepa & Bellanato, 2013).
Antimicrobial and Anti-Proliferative Activities
Novel urea derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown promising results against a range of Gram-positive and Gram-negative bacteria, as well as human tumor cell lines, indicating their potential as therapeutic agents in treating infectious diseases and cancer (Al-Mutairi et al., 2019).
Enzyme Inhibition and Biological Evaluation
Urea derivatives have been synthesized and evaluated for their inhibitory effects on enzymes and biological activities. These studies have explored the structure-activity relationships, pharmacokinetics, and efficacy in reducing inflammatory pain, offering a foundation for the development of new therapeutic agents (Rose et al., 2010).
Material Science Applications
The synthesis of unsymmetrical 1,3-disubstituted ureas has been investigated for their potential applications in material science, particularly in corrosion inhibition. These studies have highlighted the role of urea derivatives in protecting metal surfaces from corrosion, demonstrating their utility in industrial applications (Jeeva et al., 2015).
Drug Metabolism and Pharmacokinetics
Research on the metabolism and disposition of urea-based compounds, such as SB-649868, provides valuable information on their pharmacokinetic profiles, which is essential for drug development. This includes understanding the principal routes of metabolism and the impact of different metabolites on therapeutic efficacy and safety (Renzulli et al., 2011).
Propiedades
IUPAC Name |
1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS2/c20-14(18-10-13-4-2-7-21-13)17-9-12-3-1-6-19(11-12)15-16-5-8-22-15/h2,4-5,7-8,12H,1,3,6,9-11H2,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQCDLLFANBIBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2360919.png)
![2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2360922.png)
![2-((4-Fluorophenyl)thio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2360923.png)
![Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate](/img/structure/B2360924.png)
![N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2360926.png)
![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360928.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2360930.png)
![Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2360932.png)
![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)